1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene
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Overview
Description
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene is a complex organic compound that belongs to the class of nitroso compounds It is characterized by the presence of both nitro and nitroso functional groups attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene typically involves multi-step organic reactions. One common method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the desired amine, which is then treated with hydrogen chloride to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to form amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the nitroso group can yield nitro compounds, while reduction of the nitro group can produce amines.
Scientific Research Applications
1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets through its nitro and nitroso groups. These functional groups can participate in redox reactions, forming reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-nitroso-2,3-dihydro-1H-indole: Similar in structure but with an indole backbone.
1H-Inden-1-one, 2,3-dihydro-: Another indene derivative with different functional groups.
Properties
CAS No. |
64749-38-8 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
1-methyl-2-nitro-3-nitroso-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H10N2O3/c1-6-7-4-2-3-5-8(7)9(11-13)10(6)12(14)15/h2-6,9-10H,1H3 |
InChI Key |
GVQHBTNIKMNIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C2=CC=CC=C12)N=O)[N+](=O)[O-] |
Origin of Product |
United States |
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